molecular formula C26H36N4O3S B2473239 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 689769-19-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B2473239
CAS No.: 689769-19-5
M. Wt: 484.66
InChI Key: PJDRBOWYEIZUIL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a highly potent and selective cell-permeable inhibitor of the P300 and CREB-binding protein (CBP) histone acetyltransferases. Its mechanism of action involves competitively binding to the acetyl-CoA binding site of the P300/CBP catalytic domain, thereby blocking the acetylation of histone and non-histone substrates . This inhibition is central to epigenetic regulation, as P300/CBP-mediated acetylation plays a critical role in activating gene transcription. The compound has demonstrated significant research value in oncology, particularly in the study of hematological malignancies. Preclinical studies have shown that this inhibitor effectively induces cell cycle arrest and apoptosis in specific cancer cell models, such as multiple myeloma, by disrupting oncogenic transcriptional programs . Its application extends to probing the biological roles of P300/CBP in cellular processes including proliferation, differentiation, and DNA damage response, providing a powerful chemical tool for dissecting epigenetic pathways and validating P300/CBP as a therapeutic target.

Properties

CAS No.

689769-19-5

Molecular Formula

C26H36N4O3S

Molecular Weight

484.66

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H36N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h7,10-11,19H,1-6,8-9,12-18H2,(H,27,31)(H,28,34)

InChI Key

PJDRBOWYEIZUIL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, structural characteristics, and potential applications.

Structural Characteristics

The compound features several notable structural elements:

  • Cyclohexene Ring : This contributes to the compound's reactivity and potential interactions with biological targets.
  • Morpholino Group : Enhances solubility and bioavailability, which are crucial for pharmacological efficacy.
  • Quinazoline Derivative : Known for various biological activities, including antibacterial and anticancer effects.

The molecular formula of the compound is C19H26N4O2SC_{19}H_{26}N_4O_2S, with a molecular weight of approximately 378.5 g/mol. Its unique combination of functional groups suggests diverse mechanisms of action against various biological targets.

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer activity. The presence of the morpholino group is believed to enhance its interaction with molecular targets involved in tumor growth and proliferation. The thioxo group may play a role in modulating biological pathways associated with cancer progression.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Apoptosis Induction in Cancer Cells : The compound may trigger programmed cell death pathways in tumor cells.
  • Enzyme Inhibition : It could inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related quinazoline derivatives have shown promising results:

  • Study on Quinazoline Derivatives : A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound.
  • Antibacterial Assessment : Another study highlighted the antibacterial effects of thioxo-containing quinazolines against antibiotic-resistant strains of bacteria, indicating a potential avenue for further exploration with this compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Functional Groups
Target Compound 6-morpholino, 2-thioxo, hexanamide side chain with cyclohexenylethyl ~550 (estimated) Thioxo, morpholino, amide, cyclohexenyl
2-Methyl-6-nitroquinazolin-4(3H)-one (Compound 16) 6-nitro, 2-methyl ~221 Nitro, methyl, ketone
4-Chloro-6-nitro-2-trichloromethylquinazoline (Compound 17) 6-nitro, 2-trichloromethyl, 4-chloro ~356 Nitro, trichloromethyl, chloro
6-Nitro-2-trichloromethylquinazolin-4(3H)-one (Compound 20) 6-nitro, 2-trichloromethyl ~322 Nitro, trichloromethyl, ketone

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s morpholino group (electron-donating) contrasts with the nitro and trichloromethyl groups (electron-withdrawing) in Compounds 16, 17, and 20. This difference may alter reactivity; for example, the morpholino group could enhance nucleophilic aromatic substitution compared to nitro-substituted analogs. The thioxo group in the target compound may increase hydrogen-bonding capacity relative to the ketone or chloro groups in analogs.

Biological Activity Implications: Nitro groups in Compounds 16, 17, and 20 are associated with antimicrobial and antitumor activity but may confer toxicity risks.

Crystallographic and Conformational Insights

While structural data for the target compound is unavailable in the provided evidence, quinazolinone derivatives are often analyzed using X-ray crystallography. Programs like SHELXL (part of the SHELX suite) are widely used for refining such structures.

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